5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline
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Overview
Description
5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position and a methyl group at the 2-position of the isoquinoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline typically involves the bromination of 2-methyl-3,4-dihydro-1H-isoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
5-Bromo-3,4-dihydro-1H-isoquinoline: Lacks the methyl group at the 2-position.
2-Methyl-3,4-dihydro-1H-isoquinoline: Lacks the bromine atom at the 5-position.
5-Chloro-2-methyl-3,4-dihydro-1H-isoquinoline: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness: 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilic properties, making it more reactive in substitution reactions, while the methyl group influences its steric and electronic properties.
Properties
IUPAC Name |
5-bromo-2-methyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKVWQQIKRFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127693-22-5 |
Source
|
Record name | 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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